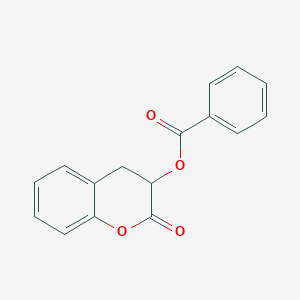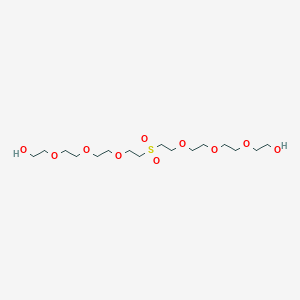![molecular formula C29H20N2O4 B14394633 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene CAS No. 88395-60-2](/img/structure/B14394633.png)
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with two nitrophenyl ethenyl groups attached at the 2 and 7 positions, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with fluorene and 4-nitrobenzaldehyde.
Condensation Reaction: The fluorene undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to form the intermediate product.
Purification: The intermediate product is then purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the nitrophenyl groups using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene involves its interaction with molecular targets through various pathways:
Fluorescence: The compound exhibits strong fluorescence, making it useful for imaging applications.
Antimicrobial Activity: The nitrophenyl groups may interact with microbial cell membranes, leading to disruption and cell death.
Electronic Properties: The conjugated system of the compound allows it to participate in electron transfer processes, making it suitable for electronic applications.
Vergleich Mit ähnlichen Verbindungen
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene can be compared with other similar compounds such as:
2,6-Bis[2-(4-nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine core instead of fluorene.
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene: Similar structure but with methoxy groups instead of nitro groups.
2,7-Bis[2-(4-dimethylaminophenyl)ethenyl]-9H-fluorene: Similar structure but with dimethylamino groups instead of nitro groups.
These comparisons highlight the unique properties of this compound, such as its strong fluorescence and potential antimicrobial activity, which make it distinct from other related compounds.
Eigenschaften
CAS-Nummer |
88395-60-2 |
|---|---|
Molekularformel |
C29H20N2O4 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene |
InChI |
InChI=1S/C29H20N2O4/c32-30(33)26-11-5-20(6-12-26)1-3-22-9-15-28-24(17-22)19-25-18-23(10-16-29(25)28)4-2-21-7-13-27(14-8-21)31(34)35/h1-18H,19H2 |
InChI-Schlüssel |
BOJBIVSTATUKBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)





![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)





